molecular formula C12H6Cl2O2 B1598265 2,6-Naphthalenedicarbonyl dichloride CAS No. 2351-36-2

2,6-Naphthalenedicarbonyl dichloride

Cat. No. B1598265
CAS RN: 2351-36-2
M. Wt: 253.08 g/mol
InChI Key: NZZGQZMNFCTNAM-UHFFFAOYSA-N
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Patent
US04973738

Procedure details

The compound (III) is reacted with 2,6-naphthalene-dicarboxylic acid dichloride in the presence of triethyl amine to obtain 6-[3-trifluoromethylheptyloxycarbonyl)-biphenyl-4-oxycarbonyl]-naphthalene-2-carboxylic acid chloride (IV).
Name
compound ( III )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)CCCCCCC1(C2C=CC(O)=CC=2)C=CC(C([O-])=O)=CC1.[CH:27]1[C:36]2[C:31](=[CH:32][C:33]([C:37]([Cl:39])=[O:38])=[CH:34][CH:35]=2)[CH:30]=[CH:29][C:28]=1C(Cl)=O>C(N(CC)CC)C>[CH:32]1[C:31]2[C:36](=[CH:27][CH:28]=[CH:29][CH:30]=2)[CH:35]=[CH:34][C:33]=1[C:37]([Cl:39])=[O:38]

Inputs

Step One
Name
compound ( III )
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CCCCCCC1(CC=C(C=C1)C(=O)[O-])C1=CC=C(C=C1)O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC(=CC=C12)C(=O)Cl)C(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.